

Technical Guide: Solubility & Handling of Bis(2,6-dimethylphenyl)phosphane

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Compound of Interest

Compound Name: *Bis(2,6-dimethylphenyl)phosphane*

CAS No.: 647828-36-2

Cat. No.: B3055437

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Executive Summary & Compound Identity

Bis(2,6-dimethylphenyl)phosphane (often abbreviated as

or

) is a bulky, electron-rich secondary phosphine. It serves as a critical intermediate in the synthesis of sterically demanding ligands (e.g., diphosphines, pincer ligands) used in homogeneous catalysis.

Unlike simple triphenylphosphine, the presence of ortho-methyl groups on the phenyl rings imparts significant steric protection to the phosphorus center. This structural feature dictates its unique solubility profile and enhanced stability compared to less hindered secondary phosphines, although it remains air-sensitive.

Chemical Identity

Property	Detail
IUPAC Name	Bis(2,6-dimethylphenyl)phosphane
Common Synonyms	Bis(2,6-xylyl)phosphine;
Molecular Formula	
Molecular Weight	242.30 g/mol
Physical State	Viscous oil or low-melting solid (depending on purity/temperature)
Air Sensitivity	High (Oxidizes to phosphine oxide/phosphinic acid)

Solubility Profile in Organic Solvents[1]

The solubility of **Bis(2,6-dimethylphenyl)phosphane** is governed by its high lipophilicity and the "grease-ball" effect of the four methyl groups, which facilitate interaction with non-polar and moderately polar solvents.

Quantitative Solubility Assessment

Note: Values are based on standard application concentrations (0.1 M – 1.0 M) at 25°C under inert atmosphere.

Solvent Class	Specific Solvent	Solubility Rating	Application Context
Ethers	Tetrahydrofuran (THF)	High (> 1.0 M)	Preferred solvent for lithiation/deprotonation reactions.
Diethyl Ether ()	High (> 1.0 M)	Excellent for extraction and low-temp synthesis.	
1,4-Dioxane	High	Used for higher boiling point applications.	
Aromatics	Toluene	High (> 1.0 M)	Standard solvent for storage and high-temp cross-coupling.
Benzene	High	Good solubility, though often avoided due to toxicity.	
Chlorinated	Dichloromethane (DCM)	High	Excellent for transport/analysis; avoid for long-term storage (potential quaternization).
Chloroform ()	High	Useful for NMR analysis ().	
Alkanes	Hexanes / Pentane	Moderate to High	Solubility is temperature-dependent. Soluble at RT; often precipitates at -78°C (useful for purification).
Alcohols	Methanol / Ethanol	Low / Sparingly	Poor solubility. Often used to precipitate

oxide impurities or wash crude products.

Can be used, but phase separation may occur at high concentrations or low temps.

Hydrophobic. Reacts slowly with dissolved in water.

Polar Aprotic

Acetonitrile ()

Moderate

Aqueous

Water

Insoluble

Critical Solubility Logic

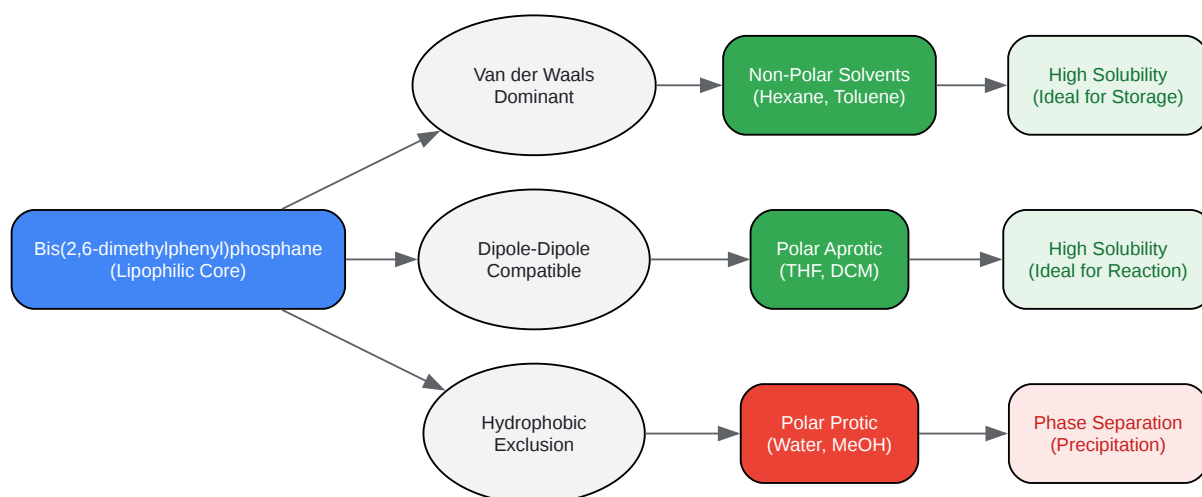
The ortho-methyl groups create a hydrophobic shell around the phosphorus atom.

- Lipophilicity: The hydrocarbon bulk dominates the dipole moment of the P-H bond, making the compound immiscible with water and highly compatible with non-polar solvents (Toluene, Hexanes).
- Steric Hindrance: The bulk prevents tight packing in the solid state, generally enhancing solubility in organic media compared to planar analogs like diphenylphosphine ().

Mechanistic Visualization: Solvation & Stability[4]

The following diagram illustrates the logical flow of solvent selection based on the chemical interaction between the solvent and the

molecule.



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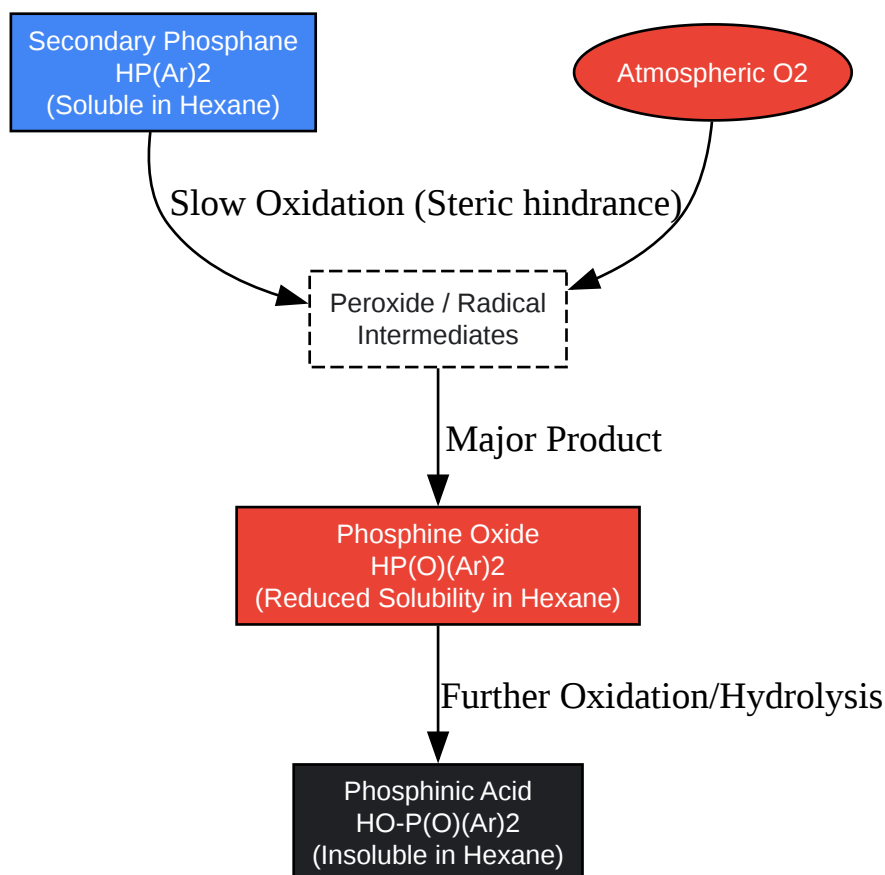
Caption: Solvation logic flow showing the compatibility of **Bis(2,6-dimethylphenyl)phosphane** with various solvent classes based on intermolecular forces.

Handling, Stability, and Experimental Protocols

Air Sensitivity & Oxidation

While the steric bulk of the 2,6-dimethyl groups provides kinetic stabilization against dimerization, it does not render the secondary phosphine air-stable.

- Primary Degradation Pathway: Oxidation of the P-H bond to form the secondary phosphine oxide () or phosphinic acid ().
- Visual Indicator: Pure phosphane is typically clear/colorless to pale yellow. Oxidation often leads to cloudiness or the formation of white solids (oxides) which are less soluble in alkanes.



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Caption: Degradation pathway of secondary phosphanes upon air exposure, leading to polarity changes and solubility shifts.

Protocol: Preparation of a Standard Solution (1.0 M in THF)

Objective: Create a stable stock solution for use as a ligand precursor.

Reagents:

- **Bis(2,6-dimethylphenyl)phosphane** (isolated oil/solid).
- Anhydrous THF (degassed, stored over molecular sieves).

Equipment:

- Schlenk flask (flame-dried).
- Nitrogen/Argon manifold.
- Cannula or gas-tight syringe.

Step-by-Step Procedure:

- Inert Environment: Transfer the Schlenk flask containing the phosphane into a glovebox or cycle 3x with vacuum/Argon on a Schlenk line.
- Solvent Addition: Add anhydrous THF via syringe against a counter-flow of Argon.
 - Calculation: For 1.0 g of Phosphane (MW ~242.3 g/mol), add ~4.1 mL of THF to achieve ~1.0 M concentration.
- Dissolution: Swirl gently. The compound should dissolve rapidly at room temperature.
 - Troubleshooting: If the solution is cloudy, it indicates partial oxidation. Filter through a celite plug (under Argon) to remove insoluble oxides.
- Storage: Store in a Schlenk tube with a Teflon valve (Young's tap) at -20°C.
 - Shelf Life: Stable for months if strictly excluded from air and moisture.

Protocol: Purification via Recrystallization

Objective: Remove phosphine oxide impurities.

- Dissolution: Dissolve the crude phosphane in a minimum amount of hot Toluene (approx. 60°C) under Argon.
- Precipitation: Slowly add degassed Hexane (ratio 1:1 or 1:2 Toluene:Hexane) while stirring.
- Cooling: Allow the solution to cool to room temperature, then place in a freezer (-20°C to -30°C) overnight.
- Filtration: The phosphine oxide impurities (more polar) often precipitate first or stick to the glass, while the secondary phosphane remains in solution or crystallizes out as clean

crystals depending on concentration.

- Note: If the phosphane is an oil, this method is used to precipitate the impurities (oxides), filtering the supernatant to recover the pure phosphane.

References

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 - Context: General protocols for handling and isolating secondary phosphines (e.g., dicyclohexylphosphine)
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Sources

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